molecular formula C16H13ClF3NO4S B3146205 N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 592471-10-8

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B3146205
CAS No.: 592471-10-8
M. Wt: 407.8 g/mol
InChI Key: GRJMNZGYJMIQKC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[4-chloro-N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO4S/c1-10-2-5-12(6-3-10)26(24,25)21(9-15(22)23)11-4-7-14(17)13(8-11)16(18,19)20/h2-8H,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJMNZGYJMIQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201145849
Record name N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592471-10-8
Record name N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=592471-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]amine.

    Glycine Addition: The intermediate is then reacted with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted products depending on the nucleophile used.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

(a) N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
  • Key Difference : Replaces the 4-chloro-3-trifluoromethylphenyl group with a 2,3-dichlorophenyl group.
  • Impact :
    • Electron-withdrawing effects : Dichlorophenyl has two Cl atoms but lacks the strong -CF₃ group, reducing electronegativity compared to the target compound.
    • Steric hindrance : Chlorine at positions 2 and 3 may introduce steric clashes in receptor binding .
(b) N-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine (CAS 713501-82-7)
  • Key Difference : Features a 4-chlorophenyl group and a 3,4-dimethoxyphenylsulfonyl group.
  • Impact: Solubility: Methoxy groups (-OCH₃) enhance hydrophilicity compared to the methyl group in the target compound.
(c) N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine (QZ-1190)
  • Key Difference : Replaces 4-methylphenylsulfonyl with a smaller methylsulfonyl group.
  • Impact :
    • Metabolic stability : Smaller sulfonyl groups may increase susceptibility to enzymatic degradation.
    • Steric effects : Reduced bulk could improve membrane permeability .

Functional Group Modifications

(a) Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
  • Key Difference : Methyl ester replaces the carboxylic acid.
  • Impact: Bioavailability: Esterification increases lipophilicity, enhancing cell membrane penetration.
(b) N-[(4-Methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine
  • Key Difference : 3-Trifluoromethylphenyl replaces the 4-chloro-3-trifluoromethylphenyl group.
  • Regioselectivity: Positional isomerism may influence interactions with biological targets .
(a) Deuterated Analogs (CM4306 vs. CM4307)
  • Pharmacokinetics: Half-life: Deuteration (CM4307) increases metabolic stability, with a 1.5-fold longer half-life in rats compared to non-deuterated CM4306 .
  • Implication : Similar deuteration in glycine derivatives could enhance bioavailability.
(b) Anticancer Phenylurea Derivatives (CTPPU)
  • Context : N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea (CTPPU) inhibits NSCLC cell growth.
  • Structural Insight : The urea linker differs from the sulfonylglycine backbone but highlights the bioactivity of the 4-chloro-3-CF₃-phenyl group .

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine, also known as a sulfonamide derivative, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClF3NO4S. The presence of the trifluoromethyl group is significant as it enhances the compound's biological activity through increased metabolic stability and lipid solubility, which facilitates membrane permeability .

PropertyValue
Molecular FormulaC17H15ClF3NO4S
Molecular Weight399.82 g/mol
SolubilitySoluble in organic solvents
Log P (Partition Coefficient)3.2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have shown that the compound exhibits moderate inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes . Furthermore, it has been found to inhibit lipoxygenases (LOX-5 and LOX-15), contributing to anti-inflammatory effects.

Cytotoxicity Studies

Research has evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, it demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value indicative of its potential as an anticancer agent . The presence of electron-withdrawing groups like trifluoromethyl enhances interactions with protein targets, thereby increasing its biological efficacy.

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)Activity Description
MCF-719.2Moderate cytotoxicity
Hek29313.2Moderate cytotoxicity

Study 1: Anti-inflammatory Activity

A study focused on the anti-inflammatory properties of several sulfonamide derivatives, including this compound. The compound was shown to effectively reduce inflammation in animal models by inhibiting COX-2 and LOX pathways, suggesting its potential use in treating inflammatory diseases .

Study 2: Antitumor Activity

Another research investigation assessed the antitumor activity of this compound against various cancer cell lines. The results indicated a promising profile for the compound as a novel anticancer agent, particularly highlighting its ability to induce apoptosis in MCF-7 cells through caspase activation pathways .

Q & A

Q. What established synthetic routes are available for N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves sequential coupling and sulfonylation steps. For example, intermediates like 4-chloro-3-(trifluoromethyl)aniline and 4-methylbenzenesulfonyl chloride are reacted under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the sulfonamide core. Glycine incorporation is achieved via nucleophilic substitution or amidation. Key intermediates include halogenated aryl amines and activated sulfonyl derivatives. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C3, sulfonyl linkage).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peaks matching C₁₆H₁₄ClF₃NO₄S).
  • Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1100 cm⁻¹ (C-F) confirm functional groups.
  • HPLC : Purity assessment using reverse-phase columns (e.g., C18, acetonitrile/water mobile phase) .

Q. What are common impurities in its synthesis, and how are they mitigated?

  • Methodological Answer :
  • By-products : Unreacted sulfonyl chloride or dehalogenated intermediates.
  • Mitigation :
  • Use excess aryl amine to drive sulfonylation to completion.
  • Acid-base extraction to remove unreacted starting materials.
  • Recrystallization from ethanol/water mixtures for final purification .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Validate activity using independent methods (e.g., fluorescence polarization vs. enzymatic assays).
  • Structural Analog Comparison : Test derivatives (e.g., replacing trifluoromethyl with cyano) to isolate pharmacophore contributions.
  • Dose-Response Curves : Ensure consistent assay conditions (pH, temperature) and use Hill slope analysis to assess cooperativity .

Q. What computational strategies predict this compound’s binding affinity to target proteins?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina or Schrödinger to model interactions with active sites (e.g., glucose transporters GLUT-1/4).
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD plots for ligand-protein complexes).
  • QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with activity data .

Q. How does the trifluoromethyl group influence pharmacokinetic properties such as metabolic stability?

  • Methodological Answer :
  • Metabolic Studies : Use liver microsomes (human/rat) to measure CYP450-mediated degradation rates.
  • LogP Measurements : Evaluate lipophilicity via shake-flask or HPLC-derived methods; compare with non-fluorinated analogs.
  • In Silico Predictions : Tools like SwissADME to estimate bioavailability and blood-brain barrier penetration .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, PBS, and simulated gastric fluid under controlled temperatures (25°C vs. 37°C).
  • Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may skew measurements.
  • Cross-Validation : Compare results with structurally similar compounds (e.g., N-(3-chloro-4-fluorophenyl) analogs) .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating this compound’s mechanism of action?

  • Methodological Answer :
  • Cell-Based Assays : Glucose uptake inhibition in adipocytes (3T3-L1) or cancer lines (HeLa) using 2-NBDG fluorescence.
  • Target Validation : siRNA knockdown of GLUT-4 to confirm specificity.
  • Cytotoxicity Profiling : MTT assays to differentiate metabolic inhibition from general toxicity .

Structural and Mechanistic Insights

Q. What role does the sulfonyl group play in stabilizing intermolecular interactions?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structures to identify hydrogen bonds (e.g., sulfonyl O with lysine residues).
  • Thermodynamic Analysis : Isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine
Reactant of Route 2
Reactant of Route 2
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine

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